molecular formula C28H27N3O3 B486362 5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione CAS No. 667892-65-1

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione

Cat. No.: B486362
CAS No.: 667892-65-1
M. Wt: 453.5g/mol
InChI Key: IJWCFCRHSUSACY-UHFFFAOYSA-N
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Description

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C28H27N3O3 and its molecular weight is 453.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bond Patterns in Arylpiperazine Structures

The study by Karolak‐Wojciechowska et al. (2010) investigates the hydrogen bond patterns in arylpiperazine derivatives, focusing on crystal structures. These findings are significant in understanding the molecular conformation of compounds similar to 5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione.

Fluorescence Imaging of 5-HT1A Receptors

Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives, which are relevant due to their high receptor affinity and fluorescence properties. This has implications for visualizing receptors in cellular studies, aiding in the understanding of receptor interactions and distributions. (Lacivita et al., 2009)

Synthesis and Antitumor Activity of Arylpiperazine Compounds

The research by Zhou et al. (2017) focuses on the synthesis of arylpiperazine derivatives with noted antitumor activity. Their study provides insights into the molecular structures and potential pharmacological applications of these compounds.

Antihistamine Activity of Piperazine Derivatives

Abou-Gharbia et al. (1995) synthesized polycyclic piperazinyl imide serotonergic agents demonstrating H1-antagonist activity. This research contributes to understanding the potential use of these compounds in treating allergic reactions. (Abou-Gharbia et al., 1995)

Binding Experiments for Receptor Affinity

Żmudzki et al. (2015) conducted binding experiments with arylpiperazinyl acetamide derivatives to determine receptor affinity. These experiments help elucidate the pharmacological profile of compounds related to this compound. (Żmudzki et al., 2015)

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds and analyzed their luminescent properties. Such research aids in understanding the photophysical behaviors of these compounds, which can have various practical applications. (Gan et al., 2003)

Antiproliferative and Erythroid Differentiation

Saab et al. (2013) tested piperazine derivatives for their ability to inhibit cell proliferation and induce erythroid differentiation. This research is crucial for understanding potential cancer treatment applications. (Saab et al., 2013)

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-18-7-10-22(11-8-18)31-27(33)23-12-9-21(17-24(23)28(31)34)26(32)30-15-13-29(14-16-30)25-6-4-5-19(2)20(25)3/h4-12,17H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWCFCRHSUSACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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